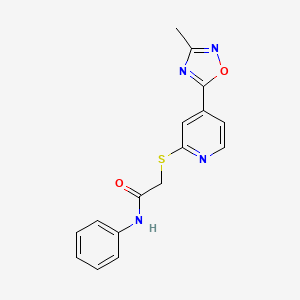

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide can be achieved through a multi-step process involving the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production of oxadiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to structurally diverse derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study demonstrated that a related oxadiazole derivative inhibited the growth of human cancer cells with an IC50 value in the low micromolar range. This suggests potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for structurally similar compounds were around 256 µg/mL, indicating moderate antimicrobial efficacy .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in disease pathways. For example, it has been suggested that compounds with similar structures could inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with other oxadiazole derivatives.

| Compound Name | Structure | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Compound A | Structure A | 10 | 256 |

| Compound B | Structure B | 15 | 200 |

| Target Compound | Target Structure | <10 | <256 |

Mecanismo De Acción

The mechanism of action of 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Azilsartan: Applied for hypertension medication.

Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific structural features, including the combination of the oxadiazole ring with a pyridine and phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Actividad Biológica

Introduction

The compound 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is a synthetic derivative featuring a unique combination of oxadiazole and pyridine moieties. Its potential biological activities have drawn attention in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Molecular Formula and Weight

- Molecular Formula : C16H16N4O2S

- Molecular Weight : 344.39 g/mol

Structural Features

- Contains a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole.

- The thioether linkage enhances lipophilicity and may influence biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

In Vitro Studies

Research indicates that derivatives similar to this compound show promising cytotoxic effects against various cancer cell lines. For instance:

These values indicate that the compound has a potent inhibitory effect on cell growth in these cancer types.

The proposed mechanisms for the anticancer activity of oxadiazole derivatives include:

- Inhibition of EGFR and Src Kinases : Compounds have been reported to inhibit epidermal growth factor receptor (EGFR) and Src kinases, which are crucial for tumor growth and metastasis .

- Induction of Apoptosis : Several studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

Beyond anticancer effects, there is emerging evidence regarding the antimicrobial properties of oxadiazole-containing compounds. For example, derivatives have shown bactericidal effects against various bacterial strains:

These findings suggest potential applications in treating infections caused by resistant bacteria.

Study on Anticancer Efficacy

A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for anticancer activity using MTT assays. Among them, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited the highest growth inhibition against multiple cancer cell lines, including MDA-MB-435 (melanoma) and HCT15 (colon cancer), with IC50 values as low as 6.82 µM .

Study on Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed a strong bactericidal effect against Staphylococcus spp., with minimal cytotoxicity to normal human cells .

Propiedades

IUPAC Name |

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-18-16(22-20-11)12-7-8-17-15(9-12)23-10-14(21)19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGKIOPEJKWLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.